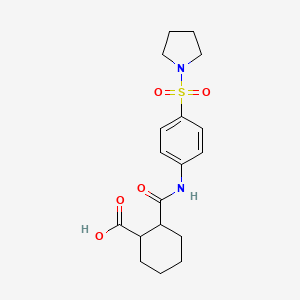![molecular formula C13H16ClN3O3S B3004228 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide CAS No. 2094487-90-6](/img/structure/B3004228.png)
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of Janus kinase (JAK) inhibitors, which are drugs that target specific enzymes involved in the immune system. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide acts as a selective inhibitor of JAK3, which is a specific type of JAK enzyme that is mainly expressed in immune cells. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, this compound can reduce the production of these cytokines and modulate the immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in various animal models of autoimmune diseases. In clinical trials, it has been shown to improve the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to have immunomodulatory effects, including the modulation of T cell function and the reduction of autoantibody production.
Advantages and Limitations for Lab Experiments
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has several advantages and limitations for lab experiments. Its selective inhibition of JAK3 makes it a useful tool for studying the specific role of JAK3 in the immune response. However, its effects on other JAK enzymes, such as JAK1 and JAK2, should be taken into consideration when interpreting the results. This compound is also known to have off-target effects, which can complicate the interpretation of experiments. Finally, the high cost and limited availability of this compound can be a limitation for some research groups.
Future Directions
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has shown promise in the treatment of various autoimmune diseases, and several ongoing clinical trials are investigating its potential use in other indications, such as lupus nephritis, alopecia areata, and vitiligo. Future research should focus on the optimization of the synthesis and formulation of this compound, as well as the identification of biomarkers that can predict treatment response and adverse events. Additionally, the role of JAK3 in other physiological processes, such as hematopoiesis and bone metabolism, should be further investigated to fully understand the potential benefits and risks of JAK3 inhibition.
Synthesis Methods
The synthesis of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide involves several steps, including the reaction of 2-chloro-4-pyridinesulfonyl chloride with 3,5-dimethyl-4-isoxazolylpropan-2-amine in the presence of a base, followed by the addition of an alkylating agent to form the final product. The process can be optimized for higher yields and purity, and several modifications have been reported in the literature.
Scientific Research Applications
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can modulate the immune response and reduce inflammation.
properties
IUPAC Name |
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-8(6-12-9(2)16-20-10(12)3)17-21(18,19)11-4-5-15-13(14)7-11/h4-5,7-8,17H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXBORVLVLPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

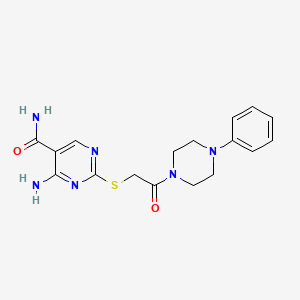
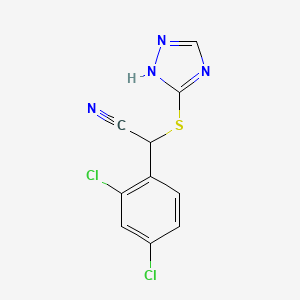
![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)
![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)
![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)

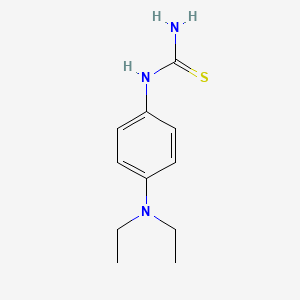
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)
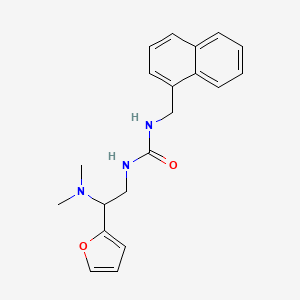
![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)
